Cas no 144300-24-3 ((3β,α,25R)-Cholest-5-ene-3,7,26-triol)

(3β,α,25R)-Cholest-5-ene-3,7,26-triol is a steroidal triol derivative with a cholestane skeleton, characterized by hydroxyl groups at the 3β, 7α, and 26 positions. This compound is of interest in biochemical and pharmaceutical research due to its structural similarity to bile acids and steroid hormones, which may influence metabolic pathways. Its well-defined stereochemistry and high purity make it suitable for studies involving steroid biosynthesis, receptor interactions, and enzymatic transformations. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in in vitro assays. Researchers value this compound for its potential as a reference standard or intermediate in the synthesis of more complex steroidal molecules.
(3β,α,25R)-Cholest-5-ene-3,7,26-triol structure
144300-24-3 structure
商品名:(3β,α,25R)-Cholest-5-ene-3,7,26-triol
CAS番号:144300-24-3
MF:C27H46O3
メガワット:418.652
CID:3168407
PubChem ID:15907756

(3β,α,25R)-Cholest-5-ene-3,7,26-triol 化学的及び物理的性質

名前と識別子

    • (3β,α,25R)-Cholest-5-ene-3,7,26-triol
    • CHEBI:76592
    • GTPL4353
    • (3beta,7alpha,25R)-cholest-5-ene-3,7,26-triol
    • (25R)-7alpha,27-dihydroxycholesterol
    • SCHEMBL17413740
    • Q27074019
    • (3beta,alpha,25R)-Cholest-5-ene-3,7,26-triol
    • (25R)-cholest-5-en-3beta,7alpha,26-triol
    • (25R)-cholest-5-ene-3beta,7alpha,27-triol
    • (25R)-7alpha,26-dihydroxycholesterol
    • PD048324
    • (25R)-cholest-5-ene-3beta,7alpha,26-triol
    • 7alpha, 27-OHC
    • (3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
    • 144300-24-3
    • インチ: InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1
    • InChIKey: RXMHNAKZMGJANZ-GNENNHQYSA-N
    • ほほえんだ: CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO

計算された属性

  • せいみつぶんしりょう: 418.34469533g/mol
  • どういたいしつりょう: 418.34469533g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 644
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 6

じっけんとくせい

  • 色と性状: No data avaiable

(3β,α,25R)-Cholest-5-ene-3,7,26-triol セキュリティ情報

(3β,α,25R)-Cholest-5-ene-3,7,26-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C431950-2.5mg
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
144300-24-3
2.5mg
$ 574.00 2023-04-17
TRC
C431950-5mg
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
144300-24-3
5mg
$ 1103.00 2023-04-17
TRC
C431950-1mg
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
144300-24-3
1mg
$ 270.00 2023-04-17
TRC
C431950-10mg
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
144300-24-3
10mg
$ 2096.00 2023-04-17
TRC
C431950-50mg
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
144300-24-3
50mg
$ 9200.00 2023-09-08

(3β,α,25R)-Cholest-5-ene-3,7,26-triol 関連文献

(3β,α,25R)-Cholest-5-ene-3,7,26-triolに関する追加情報

Recent Advances in the Study of (3β,α,25R)-Cholest-5-ene-3,7,26-triol (CAS: 144300-24-3)

The compound (3β,α,25R)-Cholest-5-ene-3,7,26-triol (CAS: 144300-24-3) has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicine. This oxysterol derivative, characterized by its unique hydroxylation pattern, has been implicated in various biological processes, including cholesterol metabolism, immune modulation, and neuroprotection. Recent studies have further elucidated its molecular mechanisms and explored its pharmacological potential, making it a promising candidate for drug development.

One of the key findings in recent research is the role of (3β,α,25R)-Cholest-5-ene-3,7,26-triol in modulating the liver X receptor (LXR) pathway. LXRs are nuclear receptors that play a critical role in lipid homeostasis and inflammation. A 2023 study published in the Journal of Lipid Research demonstrated that this compound acts as a selective LXRβ agonist, promoting cholesterol efflux in macrophages and reducing atherosclerotic plaque formation in animal models. These findings suggest its potential utility in treating cardiovascular diseases.

Another area of active investigation is the compound's neuroprotective properties. Research published in Neurochemistry International (2024) revealed that (3β,α,25R)-Cholest-5-ene-3,7,26-triol can cross the blood-brain barrier and exert antioxidant effects in neuronal cells. The study highlighted its ability to reduce oxidative stress and apoptosis in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These results open new avenues for developing therapies targeting oxidative damage in the central nervous system.

In the context of cancer research, a recent breakthrough study in Oncotarget (2024) reported that (3β,α,25R)-Cholest-5-ene-3,7,26-triol exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated cholesterol metabolism. The compound was shown to induce apoptosis in glioblastoma cells while sparing normal astrocytes, suggesting a potential therapeutic window for treating aggressive brain tumors. Further investigations are underway to elucidate the precise molecular targets involved in this selective toxicity.

From a synthetic chemistry perspective, advancements have been made in the production and modification of (3β,α,25R)-Cholest-5-ene-3,7,26-triol. A 2023 paper in Organic & Biomolecular Chemistry described an improved synthetic route with higher yield and better stereochemical control, addressing previous challenges in large-scale production. This development is crucial for facilitating further pharmacological studies and potential clinical applications of the compound.

Despite these promising findings, challenges remain in translating the research on (3β,α,25R)-Cholest-5-ene-3,7,26-triol into clinical applications. Issues such as bioavailability, tissue-specific delivery, and potential off-target effects need to be addressed through further preclinical studies. Nevertheless, the growing body of research on this compound underscores its multifaceted biological activities and therapeutic potential across various disease areas.

Looking ahead, future research directions may include structure-activity relationship studies to optimize the compound's pharmacological properties, investigation of its effects on other nuclear receptors beyond LXRs, and development of novel formulations to enhance its therapeutic efficacy. The continued exploration of (3β,α,25R)-Cholest-5-ene-3,7,26-triol and related oxysterols promises to yield valuable insights into cholesterol metabolism and its connections to human health and disease.

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